molecular formula C20H18ClN5OS B2595927 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013809-70-5

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2595927
CAS No.: 1013809-70-5
M. Wt: 411.91
InChI Key: HVFMFWBQVYAGDE-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a sophisticated small molecule designed for advanced chemical and pharmaceutical research. This compound features a hybrid structure that incorporates two privileged pharmacophores: a 5-chloro-4-methyl-1,3-benzothiazole moiety and a 1,3-dimethyl-1H-pyrazole group, which are linked via a carboxamide bridge to a (pyridin-2-yl)methyl substituent. The presence of the benzothiazole ring system is particularly significant, as this structural motif is ubiquitous in medicinal chemistry and is known to confer a range of biological activities, including potential applications as a fungicide, anti-tuberculosis agent, anti-convulsant, and anti-inflammatory drug . The specific substitution pattern on the benzothiazole and pyrazole rings, including the chloro and methyl groups, is strategically designed to modulate the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets, thereby fine-tuning its research value. The primary research applications of this compound are anticipated to be in the fields of drug discovery and agrochemical development. It serves as a key intermediate or a final product for investigating structure-activity relationships (SAR) in the design of novel enzyme inhibitors and receptor ligands. Researchers can utilize this compound in high-throughput screening assays to identify new lead compounds for various diseases. Its mechanism of action is expected to be highly target-dependent, but based on its structural relatives, it may function by inhibiting specific enzymes or interacting with cellular receptors critical for pathogen or cancer cell proliferation . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-12-10-16(25(3)24-12)19(27)26(11-14-6-4-5-9-22-14)20-23-18-13(2)15(21)7-8-17(18)28-20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFMFWBQVYAGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling of Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled using a suitable linker, such as a carboxamide group.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to optimize reaction conditions and improve yields. These methods can also reduce reaction times and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It may also exhibit other pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: The compound can be used as a molecular probe to study various biological pathways and interactions.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, the compound may inhibit the activity of enzymes involved in the biosynthesis of the bacterial cell wall . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s uniqueness lies in its fusion of a 5-chloro-4-methylbenzothiazole group with a 1,3-dimethylpyrazole scaffold and a pyridinylmethyl side chain. Key structural analogs from the literature include:

Table 1: Structural Analogues and Their Key Features

Compound Name Core Structure Substituents Molecular Formula Reference
Target Compound Pyrazole-Benzothiazole 5-Cl,4-Me-Benzothiazole; 1,3-diMe-Pyrazole; Pyridin-2-ylmethyl C₁₉H₁₇ClN₆OS -
3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) Pyrazole-Aryl Phenyl, Cl, CN C₂₁H₁₅ClN₆O
938022-31-2 (4-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide) Thiazole-Benzothiazole 6-Me-Benzothiazole; Pyridin-3-yl C₁₆H₁₃N₅OS₂
JQL (4-Chloro-N-[2-(3,5-dimethylphenyl)-1H-benzimidazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide) Pyrazole-Benzimidazole 4-Cl-Pyrazole; Benzimidazole C₂₀H₁₈ClN₅O₂

Key Observations:

  • Compared to thiazole-benzothiazole hybrids (e.g., 938022-31-2), the pyrazole core in the target compound may offer distinct conformational flexibility, influencing binding interactions .
  • The pyridinylmethyl side chain introduces a basic nitrogen, which could improve solubility relative to purely aromatic analogs .

Physicochemical Properties and Spectroscopic Data

While direct data for the target compound is unavailable, trends from analogs provide insights:

Table 3: Comparative Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (¹H-NMR, MS) Reference
Target Compound* ~150–180 (estimated) δ 2.6–2.7 (CH₃), 7.2–8.1 (Ar-H); MS: ~450 [M+H]⁺ -
3a () 133–135 δ 2.66 (CH₃), 7.43–8.12 (Ar-H); MS: 403.1 [M+H]⁺
3d () 181–183 δ 2.66 (CH₃), 7.21–7.51 (Ar-H); MS: 421.0 [M+H]⁺
351521-07-8 () - Molecular weight: 362.342; Nitro group (IR: ~1520 cm⁻¹)

Key Observations:

  • Chlorine and methyl substituents (as in 3a and 3d) elevate melting points due to increased crystallinity .
  • The pyridinylmethyl group in the target compound may downfield-shift aromatic protons in ¹H-NMR (δ 7.5–8.5) .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide, also referred to by its CAS number 1105188-47-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula of this compound is C12H16ClN3S, with a molecular weight of 269.79 g/mol. It features a benzothiazole moiety, which is known for its pharmacological properties, and a pyrazole structure that contributes to its biological efficacy.

PropertyValue
Molecular FormulaC12H16ClN3S
Molecular Weight269.79 g/mol
CAS Number1105188-47-3
Purity≥ 98%
Storage ConditionsStore at 20ºC

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) .

Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of related benzothiazole compounds against multiple cancer cell lines. The results indicated that modifications in substituents significantly influenced the activity. Compounds with bulky groups exhibited reduced efficacy, while those retaining a specific structural integrity displayed IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) .
  • Induction of Apoptosis : Evidence suggests that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that benzothiazole derivatives can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Streptococcus pyogenes. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHCT116IC50 ~ 5 μM
AnticancerMCF-7IC50 ~ 8 μM
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialStreptococcus pyogenesInhibition of growth

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